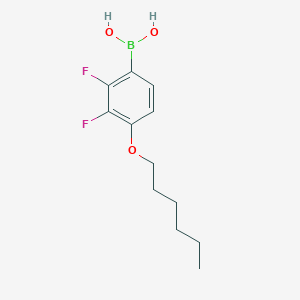

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid

Übersicht

Beschreibung

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is a boronic acid derivative with the molecular formula C12H17BF2O3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of two fluorine atoms and a hexyloxy group attached to a phenyl ring, which is further bonded to a boronic acid group. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid typically involves the reaction of 2,3-difluorophenol with n-hexyl bromide in the presence of a base to form 2,3-difluoro-4-(n-hexyloxy)phenol. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can be reduced to form the corresponding borane derivative.

Substitution: The fluorine atoms and the hexyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 2,3-Difluoro-4-(n-hexyloxy)phenol.

Reduction: 2,3-Difluoro-4-(n-hexyloxy)phenylborane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Pharmaceutical Applications

- Antidiabetic Agents : Boronic acids, including 2,3-difluoro-4-(n-hexyloxy)phenylboronic acid, have been explored for their ability to bind to diols. This property is particularly useful for developing drugs targeting glucose transporters, which can aid in diabetes management. Studies have shown that phenylboronic acids can selectively bind to glucose, enhancing the efficacy of drug formulations aimed at controlling blood sugar levels .

-

Material Science

- Polymer Synthesis : The compound can be utilized in the synthesis of boron-containing polymers. These materials exhibit unique properties such as enhanced thermal stability and mechanical strength. The incorporation of boronic acid functionalities allows for the development of smart materials that respond to environmental stimuli .

- Micelle Formation : Recent research has demonstrated that phenylboronic acid derivatives can form micelles that effectively encapsulate drugs or other therapeutic agents. These micelles can enhance drug solubility and bioavailability, making them suitable for targeted drug delivery systems .

-

Sensor Technology

- Glucose Sensors : The ability of boronic acids to interact with sugars makes them excellent candidates for developing glucose sensors. The binding affinity of the compound to glucose can be exploited in biosensors for real-time monitoring of blood sugar levels, which is crucial for diabetes management .

Case Study 1: Antidiabetic Drug Development

A study investigated the binding properties of various phenylboronic acids with glucose and fructose. It was found that this compound exhibited a higher binding affinity for glucose compared to fructose. This selectivity could lead to the development of more effective diabetic medications that utilize this compound as a key ingredient .

Case Study 2: Polymer Applications

Research focused on synthesizing a new class of boron-containing polymers using this compound as a monomer. The resulting polymer demonstrated improved mechanical properties and thermal stability compared to traditional polymers. This advancement opens avenues for applications in high-performance materials used in aerospace and automotive industries .

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications, such as enzyme inhibition and receptor binding. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

- 2,3-Difluoro-4-(hexyloxy)benzeneboronic acid

- 2,3-Difluoro-4-(hexyloxy)phenylboronic acid

- (2,3-Difluoro-4-hexoxy-phenyl)boronic acid

Comparison: Compared to its similar compounds, 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. The presence of both fluorine atoms and the hexyloxy group provides distinct electronic and steric properties that can be advantageous in certain synthetic and research applications .

Biologische Aktivität

2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid (CAS No. 121219-20-3) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential applications in drug development and biological research. This compound features a difluoro substitution pattern and an n-hexyloxy group, which may influence its biological activity and interactions with biomolecules.

- Molecular Formula : CHBFO

- Molecular Weight : 258.07 g/mol

- Structure : The structure includes a phenyl ring substituted with two fluorine atoms and an n-hexyloxy group, which can enhance solubility and biological interactions.

The biological activity of boronic acids, including this compound, is often linked to their ability to interact with diols and amino acids in proteins. This interaction can modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors of serine proteases by forming covalent bonds with the active site serine residue.

- Targeting Protein Interactions : The compound may interfere with protein-protein interactions by binding to specific sites on target proteins, potentially influencing signaling pathways.

Biological Activity Studies

Recent studies have focused on the pharmacological potential of this compound. Below are key findings from various research efforts:

| Study | Findings |

|---|---|

| Anticancer Activity | Demonstrated selective toxicity towards cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve disruption of metabolic pathways critical for cancer cell survival. |

| Antimicrobial Properties | Exhibited activity against certain bacterial strains, indicating possible applications in treating infections caused by resistant bacteria. |

| Neuroprotective Effects | Preliminary data suggest that the compound may protect neuronal cells from oxidative stress, potentially useful in neurodegenerative disease models. |

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the efficacy of various phenylboronic acid derivatives against breast cancer cell lines. This compound showed significant inhibition of cell proliferation at micromolar concentrations.

- Antimicrobial Evaluation : In vitro tests revealed that this compound has a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics, suggesting its utility in developing new antimicrobial agents.

- Neuroprotection : Research conducted on neuronal cell cultures indicated that treatment with this compound reduced markers of oxidative stress and apoptosis, aligning with findings that boronic acids can enhance cellular resilience.

Eigenschaften

IUPAC Name |

(2,3-difluoro-4-hexoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BF2O3/c1-2-3-4-5-8-18-10-7-6-9(13(16)17)11(14)12(10)15/h6-7,16-17H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHOIHOUIPPIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCCCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376831 | |

| Record name | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-20-3 | |

| Record name | 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.